Fmoc-asp(otbu)-(dmb)gly-oh
Overview
Description
“Fmoc-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid used in solid phase peptide synthesis .
Synthesis Analysis
“Fmoc-Asp(OtBu)-OH” is a selectively protected building block for library synthesis or the preparation of β-aspartyl peptides. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(OtBu)-OH” is C23H25NO6 . The molecular weight is 411.45 g/mol .Chemical Reactions Analysis
The Asp (OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide .Physical And Chemical Properties Analysis
“Fmoc-Asp(OtBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 90 - 98 °C .Scientific Research Applications
Application in Solid Phase Peptide Synthesis
Scientific Field
This application falls under the field of Biochemistry , specifically in Peptide Synthesis .
Summary of the Application
Fmoc-Asp(OtBu)-OH is a Fmoc protected amino acid used in solid phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings .
Methods of Application
The so-called Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Fmoc-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in this synthesis .
Results or Outcomes
The use of Fmoc-Asp(OtBu)-OH in solid phase peptide synthesis has been successful in preventing the formation of aspartimide by-products, leading to more accurate and efficient peptide synthesis .
Application in the Synthesis of Cyclopropane Carboxylic Acids
Scientific Field
This application falls under the field of Organic Chemistry , specifically in Cyclopropane Carboxylic Acids Synthesis .
Summary of the Application
Fmoc-Asp(OtBu)-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .
Methods of Application
The synthesis involves the use of Fmoc-Asp(OtBu)-OH as a ligand in a palladium-catalyzed reaction. The C-H activation of cyclopropane carboxamides is achieved using this catalyst system .
Results or Outcomes
The use of Fmoc-Asp(OtBu)-OH in this synthesis has been successful in producing cis-substituted cyclopropane carboxylic acids .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXBTBQHJNOAB-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-asp(otbu)-(dmb)gly-oh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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